molecular formula C21H20ClN3O4 B13127774 3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid

3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid

Cat. No.: B13127774
M. Wt: 413.9 g/mol
InChI Key: CQYIKWAQHVCFMB-UHFFFAOYSA-N
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Description

3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that includes a chlorophenyl group, an imidazolidinone ring, and a benzoic acid moiety, making it a versatile candidate for various biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazolidinone ring, followed by the introduction of the chlorophenyl group. The final steps involve the attachment of the pyrrolidine ring and the benzoic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated compounds .

Scientific Research Applications

3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid apart is its unique combination of functional groups, which confer specific pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H20ClN3O4

Molecular Weight

413.9 g/mol

IUPAC Name

3-[2-[[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C21H20ClN3O4/c22-14-5-2-7-17(11-14)25-19(26)18(23-21(25)29)12-16-8-3-9-24(16)15-6-1-4-13(10-15)20(27)28/h1-2,4-7,10-11,16,18H,3,8-9,12H2,(H,23,29)(H,27,28)

InChI Key

CQYIKWAQHVCFMB-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=CC=CC(=C2)C(=O)O)CC3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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